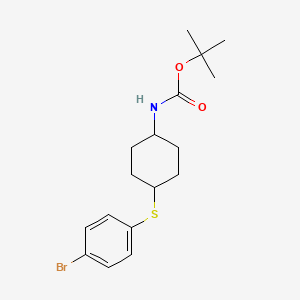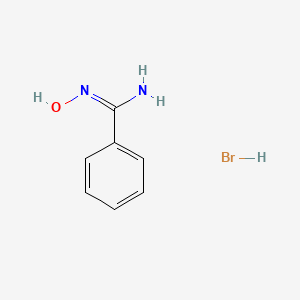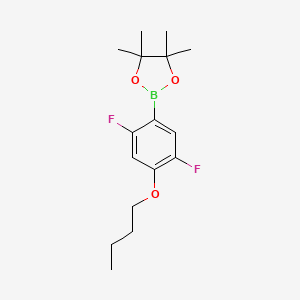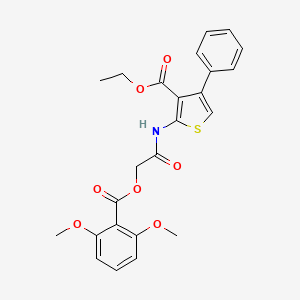
Rel-tert-butyl ((1r,4r)-4-((4-bromophenyl)thio)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenylsulfanyl group, and a cyclohexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenylsulfanyl intermediate: This step involves the reaction of a bromophenyl compound with a suitable thiol reagent under controlled conditions to form the bromophenylsulfanyl intermediate.
Cyclohexylcarbamate formation: The cyclohexylcarbamate moiety is introduced by reacting the bromophenylsulfanyl intermediate with a cyclohexylamine derivative in the presence of a carbamoylating agent such as tert-butyl chloroformate.
Final coupling reaction: The final step involves coupling the cyclohexylcarbamate intermediate with the tert-butyl group under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The bromophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium azide, potassium cyanide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehalogenated products.
Substitution: Azides, nitriles, and other substituted derivatives.
Applications De Recherche Scientifique
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The bromophenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in their structure and activity.
Comparaison Avec Des Composés Similaires
TERT-BUTYL N-[(1R,4R)-4-[(4-BROMOPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE can be compared with other similar compounds, such as:
TERT-BUTYL N-[(1R,4R)-4-[(4-CHLOROPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a chlorine atom instead of bromine.
TERT-BUTYL N-[(1R,4R)-4-[(4-METHOXYPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a methoxy group instead of bromine.
TERT-BUTYL N-[(1R,4R)-4-[(4-NITROPHENYL)SULFANYL]CYCLOHEXYL]CARBAMATE: Similar structure but with a nitro group instead of bromine.
Propriétés
Formule moléculaire |
C17H24BrNO2S |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-bromophenyl)sulfanylcyclohexyl]carbamate |
InChI |
InChI=1S/C17H24BrNO2S/c1-17(2,3)21-16(20)19-13-6-10-15(11-7-13)22-14-8-4-12(18)5-9-14/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) |
Clé InChI |
IVWFXJQKVJMUCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)SC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)


![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)

![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)



![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)

